An In-Depth Technical Guide to Azido-PEG2-hydrazide-Boc: A Heterobifunctional Linker for Advanced Drug Development
An In-Depth Technical Guide to Azido-PEG2-hydrazide-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG2-hydrazide-Boc, a versatile heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols for its application, and its role in mediating protein degradation.
Core Concepts: A Bifunctional Tool for Molecular Engineering
Azido-PEG2-hydrazide-Boc is a polyethylene (B3416737) glycol (PEG)-based molecule designed with two distinct reactive functionalities, enabling the sequential and controlled conjugation of two different molecular entities.[1][2] Its structure comprises:
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An azide (B81097) group (N₃) : This moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the stable ligation of the linker to a molecule containing an alkyne group.[3]
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A Boc-protected hydrazide (-NHNH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group provides stability to the hydrazide functionality. Upon removal under acidic conditions, the deprotected hydrazide becomes a reactive nucleophile capable of forming a stable hydrazone bond with a carbonyl group (an aldehyde or ketone).[4]
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A PEG2 spacer : The short, hydrophilic diethylene glycol spacer enhances the solubility and bioavailability of the resulting conjugate, a crucial factor in drug development.[5]
This dual functionality makes Azido-PEG2-hydrazide-Boc an ideal linker for the synthesis of complex biomolecules, most notably PROTACs.
Quantitative Data
For ease of reference and comparison, the key quantitative data for Azido-PEG2-hydrazide-Boc are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2100306-56-5 | [6] |
| Molecular Formula | C₁₂H₂₃N₅O₅ | [6] |
| Molecular Weight | 317.35 g/mol | [6] |
| Purity | Typically ≥95% | [7] |
| Appearance | White to off-white solid or viscous liquid | - |
| Storage Conditions | Stable under recommended storage conditions (typically -20°C for long-term storage) | [8] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[9] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[10] Azido-PEG2-hydrazide-Boc serves as a versatile platform for constructing this critical linker.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
PROTAC Mechanism of Action
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving Azido-PEG2-hydrazide-Boc.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide group of Azido-PEG2-hydrazide-Boc to an alkyne-containing molecule.
Materials:
-
Azido-PEG2-hydrazide-Boc
-
Alkyne-functionalized molecule of interest
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Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
In a reaction vial, dissolve Azido-PEG2-hydrazide-Boc (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
Prepare a premixed catalyst solution by combining copper(II) sulfate (0.05 equivalents) and the copper ligand (e.g., THPTA, 0.25 equivalents) in water.
-
Add the catalyst premix to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Further purification can be achieved by flash column chromatography.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the reactive hydrazide.
Materials:
-
Boc-protected compound (e.g., the product from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Protocol 3: Hydrazone Formation with a Carbonyl Group
This protocol describes the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone.
Materials:
-
Deprotected hydrazide compound (from Protocol 2)
-
Carbonyl-containing molecule of interest
-
Reaction buffer (pH 5-7, e.g., acetate (B1210297) buffer)
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the carbonyl-containing molecule in the reaction buffer.
-
Add the deprotected hydrazide compound to the solution.
-
If using, add a catalytic amount of aniline.
-
Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.
-
The resulting hydrazone bond is generally stable for many applications. If desired, the hydrazone can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
-
Purify the final conjugate using an appropriate method, such as preparative HPLC.
Experimental Workflow: Synthesis of a PROTAC
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using Azido-PEG2-hydrazide-Boc. This workflow assumes the E3 ligase ligand contains an alkyne and the protein of interest ligand contains a carbonyl group.
PROTAC Synthesis Workflow
Conclusion
Azido-PEG2-hydrazide-Boc is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of sophisticated targeted therapies. Its well-defined reactive groups, coupled with the beneficial properties of the PEG spacer, provide a robust platform for the synthesis of PROTACs and other complex molecular conjugates. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable chemical tool in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Azido-PEG2-hydrazide-Boc - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. Azido-PEG2-t-Boc-hydrazide|MSDS [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
